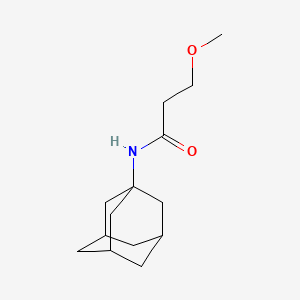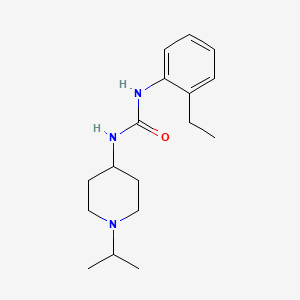
N-1-adamantyl-3-methoxypropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-1-adamantyl-3-methoxypropanamide, also known as GSK-3 inhibitor VIII, is a chemical compound that has garnered significant attention in scientific research due to its potential applications in various fields. This compound is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that is involved in multiple cellular processes, including glycogen metabolism, cell differentiation, and apoptosis. In
科学研究应用
N-1-adamantyl-3-methoxypropanamide has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and diabetes research. In neuroscience, this compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and traumatic brain injury. In cancer research, N-1-adamantyl-3-methoxypropanamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and pancreatic cancer. In diabetes research, this compound has been shown to improve insulin sensitivity and reduce blood glucose levels in animal models of type 2 diabetes.
作用机制
The mechanism of action of N-1-adamantyl-3-methoxypropanamide involves the inhibition of N-1-adamantyl-3-methoxypropanamide, an enzyme that is involved in multiple cellular processes, including glycogen metabolism, cell differentiation, and apoptosis. By inhibiting N-1-adamantyl-3-methoxypropanamide, N-1-adamantyl-3-methoxypropanamide can modulate various signaling pathways, including the Wnt/β-catenin pathway, the PI3K/Akt pathway, and the NF-κB pathway. This modulation can lead to various biological effects, including improved cognitive function, reduced neuroinflammation, and inhibition of cancer cell growth.
Biochemical and Physiological Effects
N-1-adamantyl-3-methoxypropanamide has been shown to have various biochemical and physiological effects in animal models and cell cultures. These effects include improved cognitive function, reduced neuroinflammation, inhibition of cancer cell growth, improved insulin sensitivity, and reduced blood glucose levels. Additionally, N-1-adamantyl-3-methoxypropanamide has been shown to modulate various signaling pathways, including the Wnt/β-catenin pathway, the PI3K/Akt pathway, and the NF-κB pathway.
实验室实验的优点和局限性
One of the main advantages of N-1-adamantyl-3-methoxypropanamide for lab experiments is its potent inhibition of N-1-adamantyl-3-methoxypropanamide, which makes it a useful tool for studying the role of N-1-adamantyl-3-methoxypropanamide in various cellular processes. Additionally, this compound has been shown to have various biological effects, making it a useful tool for studying the mechanisms of various diseases. However, there are also limitations to using N-1-adamantyl-3-methoxypropanamide in lab experiments. For example, this compound has low solubility in water, which can make it difficult to work with in certain assays. Additionally, this compound has been shown to have some off-target effects, which can complicate the interpretation of experimental results.
未来方向
There are many future directions for research on N-1-adamantyl-3-methoxypropanamide. One possible direction is to study the potential applications of this compound in other diseases, such as Parkinson's disease and Huntington's disease. Another possible direction is to study the pharmacokinetics and pharmacodynamics of this compound in humans, which could lead to the development of new therapies for various diseases. Additionally, future research could focus on improving the solubility and specificity of this compound, which could make it a more useful tool for studying N-1-adamantyl-3-methoxypropanamide and other cellular processes.
合成方法
The synthesis method of N-1-adamantyl-3-methoxypropanamide involves the reaction of 1-adamantylamine with 3-methoxypropanoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of N-1-adamantyl-3-methoxypropanamide, which can be purified by column chromatography. The yield of this synthesis method is typically around 50%.
属性
IUPAC Name |
N-(1-adamantyl)-3-methoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-17-3-2-13(16)15-14-7-10-4-11(8-14)6-12(5-10)9-14/h10-12H,2-9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJLVCPIRKMABFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)NC12CC3CC(C1)CC(C3)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-1-adamantyl-3-methoxypropanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)azetidin-3-ol](/img/structure/B5293906.png)

![{2,6-dichloro-4-[2-cyano-2-(3-methylphenyl)vinyl]phenoxy}acetic acid](/img/structure/B5293924.png)
![1-methyl-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5293932.png)
![2-(3-chlorophenoxy)-N-{(1S*,2R*)-2-[(1-ethyl-4-piperidinyl)amino]cyclobutyl}acetamide](/img/structure/B5293937.png)
![2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-propylacetamide](/img/structure/B5293938.png)
![1-methyl-4-{5-[(4-methyl-1-piperazinyl)methyl]-2-pyridinyl}-1H-pyrrolo[2,3-b]pyridine](/img/structure/B5293940.png)
![2-(2-furyl)-N-(3-thienylmethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5293947.png)
![N-(4-fluorobenzyl)-2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinecarboxamide](/img/structure/B5293951.png)
![2-({1-(3-methoxypropyl)-4-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide](/img/structure/B5293955.png)
![methyl 4-[(3-{4-[(5-methyl-3-isoxazolyl)amino]-4-oxobutyl}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B5293969.png)
![6-({(2S,5R)-5-[(4-acetylpiperazin-1-yl)methyl]tetrahydrofuran-2-yl}methyl)pyridine-2-carbonitrile](/img/structure/B5293981.png)
![2-[(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]-4-pyrimidinamine](/img/structure/B5293989.png)
![2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}-N-(1H-tetrazol-5-ylmethyl)acetamide](/img/structure/B5293995.png)